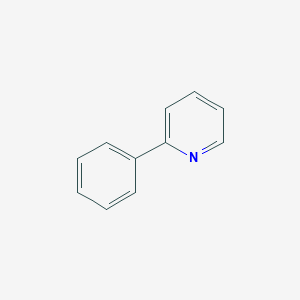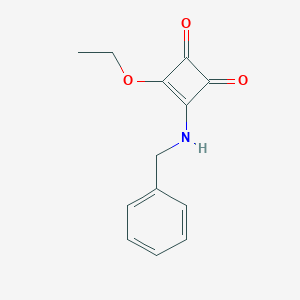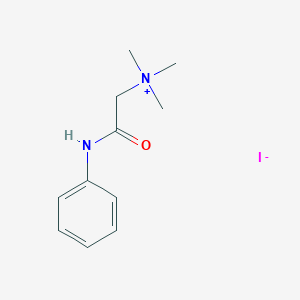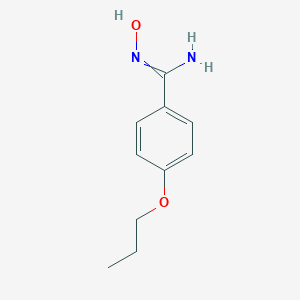![molecular formula C20H18O5 B120376 (2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one CAS No. 142381-66-6](/img/structure/B120376.png)
(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one, also known as BHDC, is a synthetic compound that belongs to the family of chalcones. BHDC has been extensively studied for its potential therapeutic properties due to its antioxidant and anti-inflammatory activities.
Mecanismo De Acción
(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one exerts its antioxidant and anti-inflammatory activities by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. (2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animals. Additionally, (2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well characterized. (2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one also possesses potent antioxidant and anti-inflammatory activities, which make it a promising candidate for the treatment of various diseases. However, one limitation of (2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of (2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, particularly its effects on signaling pathways involved in inflammation and oxidative stress. Additionally, future studies could focus on improving the solubility and bioavailability of (2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one to enhance its therapeutic potential.
Métodos De Síntesis
(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one can be synthesized through the Claisen-Schmidt condensation reaction between 3,4-dihydroxybenzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol at room temperature for several hours. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one has been extensively studied for its potential therapeutic properties. It has been shown to possess antioxidant and anti-inflammatory activities, which make it a promising candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. (2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one has also been studied for its antimicrobial properties.
Propiedades
Número CAS |
142381-66-6 |
|---|---|
Nombre del producto |
(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one |
Fórmula molecular |
C20H18O5 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H18O5/c21-16-6-4-12(10-18(16)23)8-14-2-1-3-15(20(14)25)9-13-5-7-17(22)19(24)11-13/h4-11,21-24H,1-3H2/b14-8-,15-9+ |
Clave InChI |
JZODVJPLOFJTJZ-UHFFFAOYSA-N |
SMILES isomérico |
C1C/C(=C\C2=CC(=C(C=C2)O)O)/C(=O)/C(=C\C3=CC(=C(C=C3)O)O)/C1 |
SMILES |
C1CC(=CC2=CC(=C(C=C2)O)O)C(=O)C(=CC3=CC(=C(C=C3)O)O)C1 |
SMILES canónico |
C1CC(=CC2=CC(=C(C=C2)O)O)C(=O)C(=CC3=CC(=C(C=C3)O)O)C1 |
Sinónimos |
2,6-bis((3,4-dihydroxyphenyl)methylene)cyclohexanone BDHPC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



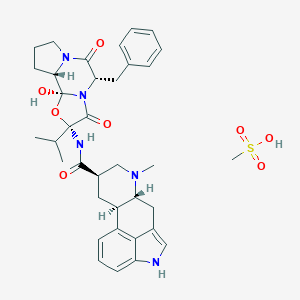
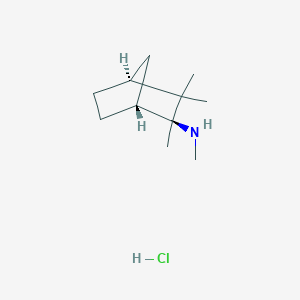
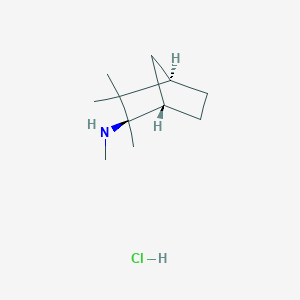
![4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol](/img/structure/B120301.png)
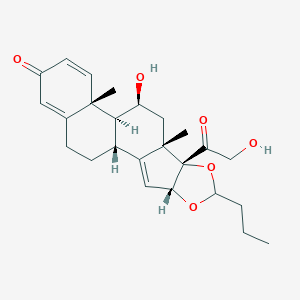
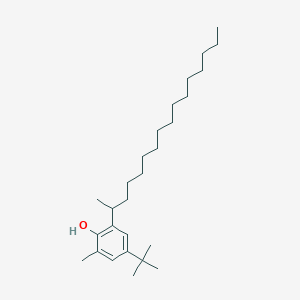
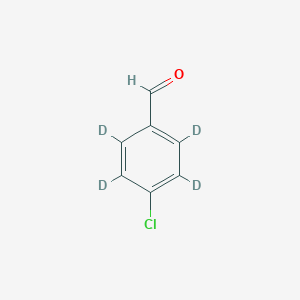
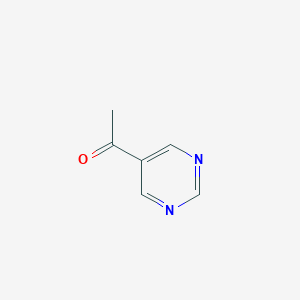
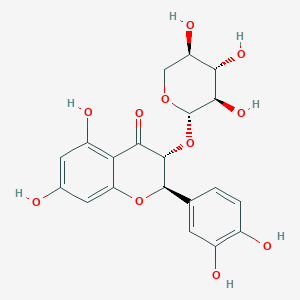
![1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B120326.png)
